N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide
Description
N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a methanesulfonamido group, a trifluoromethyl group, and a pyridinylacetamide moiety, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c1-10-5-6-20-9-11(10)7-15(23)21-14-8-12(16(17,18)19)3-4-13(14)22-26(2,24)25/h3-6,8-9,22H,7H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMJNFLAOCHREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Methanesulfonamido Intermediate: This step involves the reaction of 2-amino-5-(trifluoromethyl)benzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamido intermediate.
Coupling with 4-Methylpyridine: The intermediate is then coupled with 4-methylpyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Materials Science: The compound’s trifluoromethyl group imparts hydrophobicity, making it useful in the development of water-repellent materials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamido group can form hydrogen bonds with active site residues, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-chloropyridin-3-yl)acetamide
- N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-ethylpyridin-3-yl)acetamide
Uniqueness
N-[2-(methanesulfonamido)-5-(trifluoromethyl)phenyl]-2-(4-methylpyridin-3-yl)acetamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and lipophilicity compared to similar compounds. This makes it particularly valuable in applications requiring robust chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
